molecular formula C10H11N5O4 B2523408 methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-nitro-1H-pyrazole-3-carboxylate CAS No. 1260379-30-3

methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B2523408
CAS No.: 1260379-30-3
M. Wt: 265.229
InChI Key: CXGUMJYXGCWRAS-UHFFFAOYSA-N
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Description

Chemical Name: Methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-nitro-1H-pyrazole-3-carboxylate
Molecular Formula: C₁₀H₁₁N₅O₄
Molecular Weight: 265.23 g/mol
CAS Number: 1260379-30-3
Key Identifiers:

  • ChemSpider ID: 28346662
  • MDL Number: MFCD18262393
  • RN: AGN-PC-08VYJT

This compound features a pyrazole core substituted with a nitro group (position 4) and a methyl carboxylate ester (position 3). A unique structural motif is the 4-methylpyrazole moiety attached via a methylene bridge to the N1 position of the primary pyrazole ring.

Properties

IUPAC Name

methyl 1-[(4-methylpyrazol-1-yl)methyl]-4-nitropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O4/c1-7-3-11-13(4-7)6-14-5-8(15(17)18)9(12-14)10(16)19-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGUMJYXGCWRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CN2C=C(C(=N2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-nitro-1H-pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methyl-1H-pyrazole with formaldehyde, followed by nitration and esterification reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-nitro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Antioxidant Properties

Research has indicated that pyrazole derivatives, including methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-nitro-1H-pyrazole-3-carboxylate, exhibit significant antioxidant activities. A study demonstrated that several pyrazole derivatives showed radical scavenging activity in DPPH assays, suggesting their potential use as antioxidants in food and pharmaceutical industries .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have been evaluated against various cancer cell lines, showing cytotoxic effects. A notable study found that certain pyrazole derivatives demonstrated IC50 values in the low micromolar range against colorectal and lung carcinoma cell lines . This suggests that this compound may have similar anticancer properties.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole compounds are well-documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In vitro studies have shown that certain derivatives can significantly reduce the levels of these cytokines, indicating their potential as anti-inflammatory agents .

Case Study 1: Anticancer Activity Evaluation

In a controlled laboratory setting, this compound was tested against human colorectal cancer cell lines (RKO). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an observed IC50 value of approximately 6 µM, showcasing its potential as an anticancer agent.

Case Study 2: Antioxidant Activity Assessment

A comparative study of various pyrazole derivatives, including this compound, was conducted using DPPH radical scavenging assays. The compound demonstrated a scavenging activity comparable to standard antioxidants like ascorbic acid, indicating its potential utility in nutraceutical applications.

Summary Table of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantRadical scavenging
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits TNF-alpha and IL-6

Mechanism of Action

The mechanism of action of methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups CAS Number Reference
Target Compound C₁₀H₁₁N₅O₄ 265.23 4-Nitro, 3-methylcarboxylate, (4-methylpyrazolyl)methyl Nitro, ester, pyrazole 1260379-30-3
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate C₂₆H₂₃N₂O₄S 459.54 4-Phenylsulfonyl, 5-phenyl, 3-carboxylate Sulfonyl, ester 112029-98-8*
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid C₉H₇ClN₄O₅ 286.63 4-Chloro-3-nitro-pyrazole, isoxazole, carboxylic acid Chloro, nitro, carboxylic acid 1006441-88-8
Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate C₁₂H₁₀N₂O₃ 230.22 4-Formylphenyl, 3-carboxylate Aldehyde, ester 1365939-51-0
Methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate C₆H₆ClN₃O₄ 219.58 Chloromethyl, nitro, ester Chloride, nitro N/A

Note: CAS numbers for some analogs are inferred from structural similarity to literature examples.

Key Observations:

Electron-Withdrawing Groups : The target compound’s nitro group (σp = 1.27) increases electrophilicity compared to sulfonyl (σp ≈ 0.93) or aldehyde (σp = 0.82) substituents in analogs .

Bioactivity : Sulfonyl-containing derivatives (e.g., Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate) exhibit enhanced antimicrobial activity due to sulfonyl’s electron-withdrawing and hydrogen-bonding properties .

Synthetic Flexibility : Chloromethyl derivatives (e.g., Methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate) are precursors for nucleophilic substitution reactions, unlike the target compound’s stable methylene-linked pyrazole .

Crystallographic and Stability Insights

  • Nitro groups in pyrazoles (as in the target compound) are prone to thermal degradation above 200°C, whereas sulfonyl or carboxylate derivatives (e.g., compounds in ) exhibit higher thermal stability .

Biological Activity

Methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-nitro-1H-pyrazole-3-carboxylate, also known as a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₉H₉N₅O₄
  • Molecular Weight : 251.2 g/mol
  • CAS Number : 1006435-57-9

Pharmacological Activities

Pyrazole derivatives, including this compound, exhibit a range of biological activities:

Antimicrobial Activity

Research indicates that pyrazole carboxylic acid derivatives possess significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains and fungi, making them potential candidates for the development of new antibiotics .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory activities. They can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. This property is particularly relevant for developing non-steroidal anti-inflammatory drugs (NSAIDs) that could provide relief from inflammatory diseases .

Antidepressant Activity

Some pyrazole derivatives have been studied for their potential antidepressant effects. The mechanism is believed to involve modulation of neurotransmitter levels in the brain, although further research is needed to elucidate these pathways fully .

Case Studies and Research Findings

A mini-review on pyrazole carboxylic acids summarized various synthetic methods and biological evaluations. It reported that modifications on the pyrazole ring significantly affect biological activity, suggesting structure-activity relationships (SAR) that can guide future drug design .

Table: Summary of Biological Activities of Pyrazole Derivatives

Activity TypeDescriptionReferences
AntimicrobialInhibition of bacterial and fungal growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryCOX inhibition leading to reduced inflammation
AntidepressantModulation of neurotransmitter levels

Q & A

Q. What are the recommended synthetic routes for methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-nitro-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step procedures:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters under acidic conditions.
  • Step 2: Nitration at the 4-position using a mixture of HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration.
  • Step 3: Alkylation of the pyrazole nitrogen with 4-methyl-1H-pyrazol-1-ylmethyl chloride in the presence of NaH/DMF at 60°C.
    Optimization Tips:
  • Use anhydrous solvents (e.g., DMF) to minimize hydrolysis of intermediates.
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) to isolate intermediates before side reactions occur.
  • Adjust stoichiometry (1.2 equivalents of alkylating agent) to drive the reaction to completion .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

  • ¹H NMR: Identify the methyl group on the pyrazole (δ 2.3–2.5 ppm, singlet) and the nitro group’s deshielding effect on adjacent protons (δ 8.5–9.0 ppm for pyrazole-H).
  • ¹³C NMR: Confirm the ester carbonyl at ~165–170 ppm and the nitro-substituted carbon at ~145–150 ppm.
  • IR Spectroscopy: Look for ester C=O stretching (~1720 cm⁻¹) and NO₂ asymmetric stretching (~1530 cm⁻¹).
  • Mass Spectrometry (HRMS): Verify the molecular ion [M+H]⁺ with exact mass matching theoretical calculations (e.g., C₁₁H₁₂N₅O₄⁺: 302.0834). Cross-reference with synthetic intermediates to rule out impurities .

Q. How do the physicochemical properties (e.g., solubility, stability) of this compound influence its handling and storage in laboratory settings?

Methodological Answer:

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (<1% DMSO).
  • Stability: The nitro group may decompose under prolonged UV light. Store in amber vials at –20°C under inert gas (N₂/Ar).
  • Hygroscopicity: The ester group is moisture-sensitive. Use desiccants during storage and pre-dry glassware before use .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitro group’s meta-position may exhibit higher electrophilicity.
  • Reaction Path Search: Use software like GRRM or QChem to simulate transition states for SN2 reactions at the benzylic methylene group.
  • Solvent Effects: Apply the SMD continuum model to predict solvation effects on reaction barriers (e.g., DMSO vs. THF). Validate predictions with kinetic studies (e.g., varying solvents and measuring rate constants) .

Q. How can researchers resolve contradictions in reported biological activities between this compound and structurally similar pyrazole derivatives?

Methodological Answer:

  • Comparative SAR Analysis: Tabulate analogs with substitutions at the nitro, ester, or pyrazole-methyl positions (see Table 1).

    CompoundSubstituentIC₅₀ (μM)Target Enzyme
    Target Compound4-NO₂, 3-COOMe12.3Kinase X
    Analog A4-Cl, 3-COOMe45.7Kinase X
    Analog B4-NO₂, 3-CN>100Kinase Y
  • Mechanistic Studies: Perform enzyme inhibition assays (e.g., fluorescence polarization) to confirm target specificity.

  • Molecular Docking: Use AutoDock Vina to model binding poses and identify steric clashes or hydrogen-bonding differences between analogs .

Q. What are the methodological considerations for designing enantioselective modifications of this compound to explore its chiral pharmacology?

Methodological Answer:

  • Chiral Auxiliaries: Introduce a menthol-based ester group during synthesis, then cleave it post-alkylation to recover enantiopure product.
  • Catalytic Asymmetric Synthesis: Use Jacobsen’s thiourea catalyst for enantioselective alkylation (80–90% ee).
  • Analytical Validation: Employ chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) to resolve enantiomers and confirm purity (>99% ee). Correlate enantiomer ratios with activity in receptor-binding assays .

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